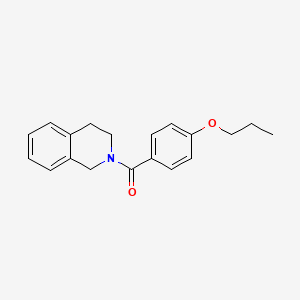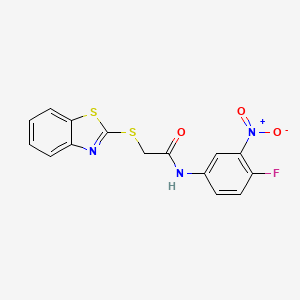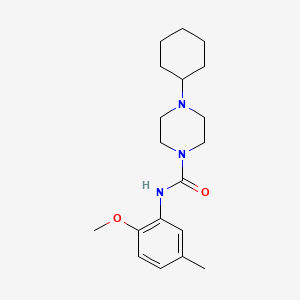![molecular formula C20H16N6O2 B5421161 N-[(2-phenoxypyridin-3-yl)methyl]-6-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxamide](/img/structure/B5421161.png)
N-[(2-phenoxypyridin-3-yl)methyl]-6-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(2-phenoxypyridin-3-yl)methyl]-6-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxamide” is a compound that contains a triazole nucleus. Triazole compounds are heterocyclic compounds with two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole compounds has been extensively studied. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . Another study reported the synthesis of p-cymene Ru (II) complexes with 2-(N-methyl-1H-1,2,4-triazol-3-yl)pyridines . The synthesis of these compounds often involves the use of mild conditions and the liberation of alcohol as a by-product .Molecular Structure Analysis
Triazole compounds, including “this compound”, have a central structural component in a number of drug classes . They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain .Chemical Reactions Analysis
Triazole compounds are known for their versatile chemical reactivity. They can readily bind in the biological system with a variety of enzymes and receptors . They are also used in the synthesis of various drug classes .Mécanisme D'action
The mechanism of action of triazole compounds is often related to their ability to bind with a variety of enzymes and receptors in the biological system . This makes them useful in a number of drug classes, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular drugs .
Orientations Futures
Triazole compounds have shown versatile biological activities and are present as a central structural component in a number of drug classes . This suggests that “N-[(2-phenoxypyridin-3-yl)methyl]-6-(4H-1,2,4-triazol-4-yl)pyridine-2-carboxamide” and similar compounds could have potential applications in the development of new drugs. Future research could focus on exploring these possibilities further.
Propriétés
IUPAC Name |
N-[(2-phenoxypyridin-3-yl)methyl]-6-(1,2,4-triazol-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2/c27-19(17-9-4-10-18(25-17)26-13-23-24-14-26)22-12-15-6-5-11-21-20(15)28-16-7-2-1-3-8-16/h1-11,13-14H,12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCAHXLMSGJUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)C3=NC(=CC=C3)N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-(3-methoxyphenyl)-6-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5421079.png)

![ethyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]prop-2-enoyl]amino]acetate](/img/structure/B5421098.png)
![N-(4-ethoxyphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5421100.png)

![2-methoxy-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]quinoxaline](/img/structure/B5421124.png)
![N-methyl-N'-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5421130.png)
![3-(allylthio)-6-[5-(3-bromophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5421133.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B5421141.png)
![2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5421152.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5421159.png)
![3-{2-[isobutyl(methyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5421170.png)
![ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-[(1,3-THIAZOL-2-YL)AMINO]PROPANOATE](/img/structure/B5421179.png)

